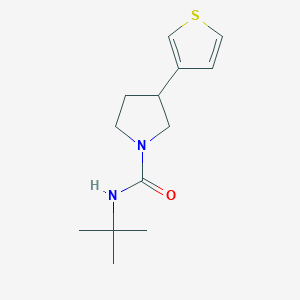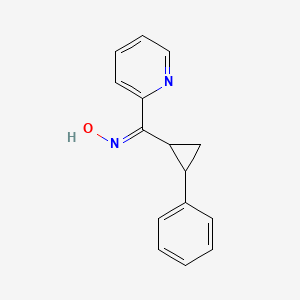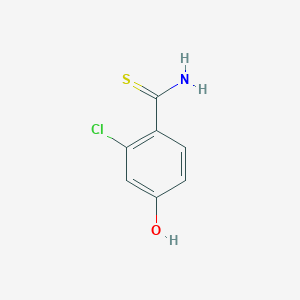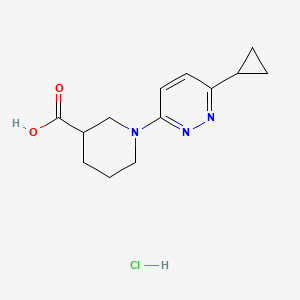![molecular formula C10H12N2OS B2759195 N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 2175581-25-4](/img/structure/B2759195.png)
N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide , also known as CP-544326 , is a synthetic compound that has garnered significant attention in scientific research. Its chemical structure comprises a cyclopropyl group linked to a thiazole ring, with an enamide functional group at the other end . This compound exhibits intriguing properties and potential applications.
Synthesis Analysis
The synthesis of CP-544326 involves intricate organic chemistry. Researchers have developed various routes to access this compound, often starting from commercially available precursors. These synthetic pathways typically include cyclization reactions, thiazole formation, and enamide coupling. Detailed studies on the most efficient and scalable synthetic methods are essential for its production .
Molecular Structure Analysis
CP-544326’s molecular formula is C7H10N2S , with a molecular weight of 154.24 g/mol . The key features of its structure include the cyclopropyl ring, the thiazole moiety, and the enamide functional group. Understanding the spatial arrangement of these components is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
CP-544326 may participate in various chemical reactions due to its functional groups. These reactions could involve nucleophilic attack, amide hydrolysis, or thiazole ring modifications. Investigating its reactivity and stability under different conditions is essential for its practical applications .
Physical And Chemical Properties Analysis
Safety and Hazards
特性
IUPAC Name |
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-8(13)12-9(7-3-4-7)10-11-5-6-14-10/h2,5-7,9H,1,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDCAPCEKHNYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2759116.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2759117.png)





![4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2759125.png)
![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2759127.png)
![Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2759130.png)


![2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile](/img/structure/B2759135.png)